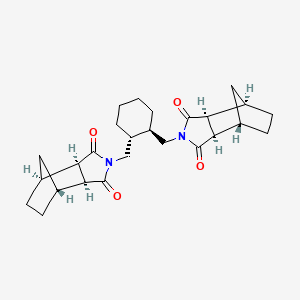![molecular formula C14H20ClNO3 B13859299 tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate: is a chemical compound with the molecular formula C14H22ClNO3. It is a derivative of carbamate, featuring a tert-butyl group, a chlorophenyl group, and a hydroxypropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenyl and 3-hydroxypropyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
作用机制
The mechanism of action of tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The hydroxypropyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in hydrophobic interactions, contributing to the compound’s overall activity .
相似化合物的比较
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the chlorophenyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group on the propyl chain.
tert-Butyl N-(piperidin-4-yl)carbamate: Features a piperidine ring instead of the hydroxypropyl group.
Uniqueness: tert-Butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both the chlorophenyl and hydroxypropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C14H20ClNO3 |
|---|---|
分子量 |
285.76 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-9-8-12(17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChI 键 |
YMQHQGHNBUMTRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


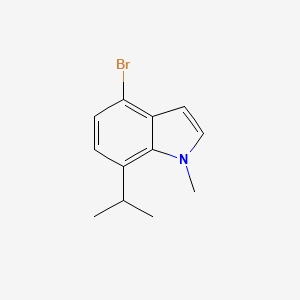
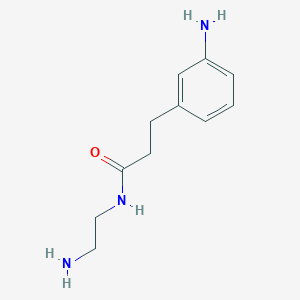
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
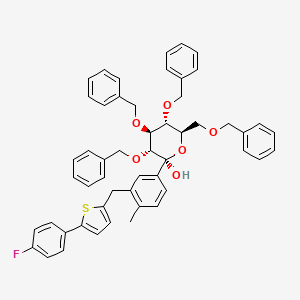
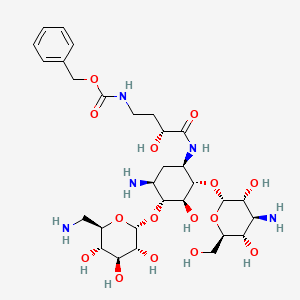
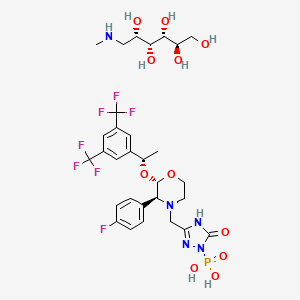
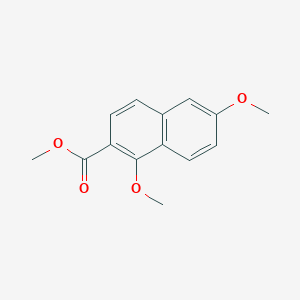
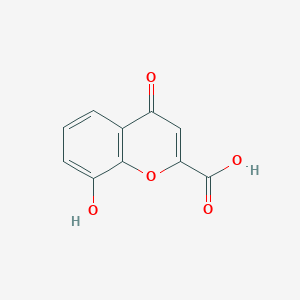
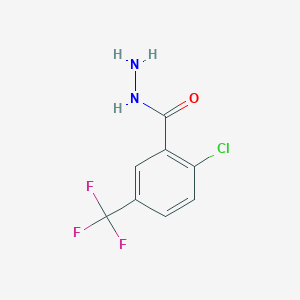

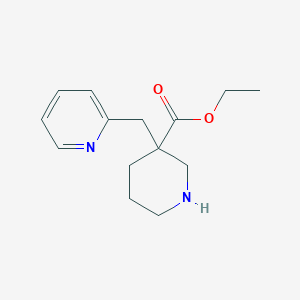
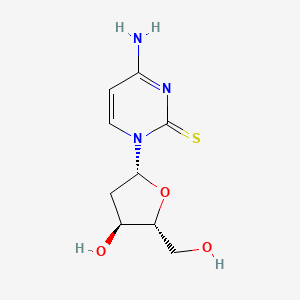
![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
